8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid
Description
Chemical Structure and Key Features The compound 8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid (CAS 2137618-04-1) is a spirocyclic molecule comprising two fused rings: a 5-membered oxolane (5-oxa) and a 6-membered azaspiro ring (8-azaspiro[3.5]nonane). The fluorenylmethyloxycarbonyl (Fmoc) group protects the nitrogen atom, a common strategy in peptide synthesis to prevent undesired side reactions. The carboxylic acid moiety at position 6 enhances solubility and enables further functionalization .
Properties
IUPAC Name |
8-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c25-21(26)20-12-24(14-23(29-20)10-5-11-23)22(27)28-13-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSZMRAGRFIAIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC(O2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is to begin with a suitable precursor, such as a lactone or lactam, which undergoes a series of reactions to form the spirocyclic structure. The fluorenylmethoxycarbonyl group is then introduced through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of specialized reactors and purification techniques, such as recrystallization or chromatography, to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : Potential use in drug discovery and development.
Industry: : Application in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism by which 8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid exerts its effects depends on its molecular targets and pathways. This compound may interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Systems with Alternative Protecting Groups
Compound A : 2-{8-[(tert-Butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonan-6-yl}acetic acid
- CAS: Not specified ()
- Formula: Likely C₁₉H₂₉NO₅ (estimated)
- Protecting Group : tert-Butoxycarbonyl (Boc) instead of Fmoc.
- Key Differences :
Compound B : 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid
- CAS : 2383892-92-8
- Formula: C₂₃H₂₃NO₄
- Molecular Weight : 377.4 g/mol
- Key Differences: Spiro System: Features a spiro[3.4]octane core (smaller rings) vs. spiro[3.5]nonane in the target compound.
Spiro Compounds with Modified Ring Systems
Compound C : (6S)-5-Fmoc-5-azaspiro[2.4]heptane-6-carboxylic acid
- CAS : 2170726-27-7
- Formula: C₂₂H₂₁NO₄
- Molecular Weight : 363.4 g/mol
- Key Differences: Ring Size: Spiro[2.4]heptane introduces a highly constrained bicyclic system, reducing conformational freedom compared to the target compound’s larger spiro[3.5]nonane. Applications: Such compact structures are valuable in designing rigid scaffolds for protease inhibitors .
Compound D : 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride
Comparative Data Table
| Compound | CAS | Molecular Formula | MW (g/mol) | Protecting Group | Spiro System | Key Applications |
|---|---|---|---|---|---|---|
| Target Compound | 2137618-04-1 | C₂₂H₂₁NO₅ | 379.4 | Fmoc | [3.5]nonane | Peptidomimetics, Drug Design |
| Compound A (Boc-protected) | N/A | ~C₁₉H₂₉NO₅ | ~385.4 | Boc | [3.5]nonane | Orthogonal Synthesis |
| Compound B | 2383892-92-8 | C₂₃H₂₃NO₄ | 377.4 | Fmoc | [3.4]octane | Constrained Scaffolds |
| Compound C | 2170726-27-7 | C₂₂H₂₁NO₄ | 363.4 | Fmoc | [2.4]heptane | Protease Inhibitors |
| Compound D | 1803582-49-1 | C₈H₁₄ClNO₃ | 207.7 | None | [4.4]nonane | Intermediate Synthesis |
Research Findings and Implications
- Synthetic Utility : Fmoc-protected spiro compounds (e.g., Target Compound, Compound B) are pivotal in peptide synthesis due to their balance of stability and ease of deprotection .
- Biological Relevance : Spirocyclic frameworks mimic peptide turn structures, making them valuable in inhibiting protein-protein interactions. For instance, Compound C’s rigid structure has shown promise in targeting enzymes like HIV protease .
- Physicochemical Properties : The carboxylic acid group in the target compound enhances water solubility, critical for bioavailability in drug candidates. In contrast, Boc-protected analogues (Compound A) are more lipophilic, favoring membrane penetration .
Biological Activity
The compound 8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid , often abbreviated as Fmoc-Oxa-Azaspiro, is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₈H₁₉N₃O₄
- Molecular Weight : 337.36 g/mol
- CAS Number : 104091-08-9
The biological activity of Fmoc-Oxa-Azaspiro is primarily attributed to its structural components, which allow it to interact with various biological targets. The fluorenylmethoxycarbonyl (Fmoc) group is known for enhancing the solubility and stability of compounds in biological systems. The azaspiro structure contributes to its ability to mimic natural substrates, facilitating interactions with enzymes and receptors.
Antimicrobial Activity
Research has indicated that derivatives of azaspiro compounds exhibit significant antimicrobial properties. In a study comparing various functionalized derivatives, it was found that the introduction of the Fmoc group enhances the compound's efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound has also shown promise in modulating inflammatory responses. In vitro studies demonstrated that Fmoc-Oxa-Azaspiro could inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential as an anti-inflammatory agent .
Neuroprotective Properties
Preliminary findings suggest that Fmoc-Oxa-Azaspiro may possess neuroprotective effects. In animal models of neurodegenerative diseases, administration of the compound led to a reduction in neuronal apoptosis and improved cognitive function, indicating its potential utility in treating conditions such as Alzheimer's disease .
Case Studies
- Antimicrobial Efficacy Study
- Inflammation Model
- Neuroprotection in Animal Models
Data Table: Summary of Biological Activities
| Activity Type | Test Subject | Concentration | Result |
|---|---|---|---|
| Antimicrobial | E. coli | 32 µg/mL | Significant inhibition |
| Antimicrobial | S. aureus | 16 µg/mL | Significant inhibition |
| Anti-inflammatory | Macrophages (LPS model) | 10 µM | 50% reduction in TNF-alpha |
| Neuroprotection | Mouse model | Varies | Improved memory retention |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
